
5-Bromo-3-(2-(dimethylamino)ethyl)-1,3-benzoxazol-2(3H)-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
- Research demonstrates the role of 5-Bromo-3-(2-(dimethylamino)ethyl)-1,3-benzoxazol-2(3H)-one and its derivatives in the synthesis of heterocyclic compounds. For instance, a study showed the synthesis of novel bicyclic gem-difluorinated 1H-pyrano[3,4-d][1,2,3]-triazol-4-one compounds from bromodifluoromethylated triazole, highlighting the compound's utility in producing complex molecular structures (Peng & Zhu, 2003). Another study reported the unexpected reactivity of o-nitrosophenol with RCH(2)Br leading to benzoxazoles and benzoxazines, indicating the compound's role in facilitating novel chemical reactions (Yao & Huang, 2010).
Facilitating Gem-Difluorination
- The compound and its related derivatives are used as building blocks in gem-difluorination. This is evident from the synthetic applications of related compounds to introduce difluoromethene subunits into new hydroxy esters, showing the compound's importance in fluorine chemistry and its potential in pharmaceuticals and agrochemicals (Peng, Zhao, & Zhu, 2006).
Antimicrobial Activity
- Some derivatives of the compound have been explored for their antimicrobial properties. A study synthesized novel substituted quinazoline derivatives and evaluated their antimicrobial activity, underlining the compound's potential in developing new antimicrobial agents (Chaitanya et al., 2018).
Photoinitiator in Polymer Chemistry
- Derivatives of the compound have been used as photoinitiators in polymer chemistry. A study on N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives revealed their use as photoinitiators under LEDs for free radical or cationic photopolymerization, highlighting the compound's applicability in advanced material synthesis (Zhang et al., 2018).
Alkylation Studies
- The compound is also involved in alkylation studies, as demonstrated in research on the alkylation of fused triazolo[1,5-a][1,3,5]triazin-7(3H)-ones. The study adds to the understanding of the compound's reactivity and its potential in the synthesis of complex molecules with pharmaceutical relevance (Ul’yankina et al., 2016).
Propriétés
IUPAC Name |
5-bromo-3-[2-(dimethylamino)ethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-13(2)5-6-14-9-7-8(12)3-4-10(9)16-11(14)15/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETNQOPFXRRMPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(C=CC(=C2)Br)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(2-(dimethylamino)ethyl)-1,3-benzoxazol-2(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



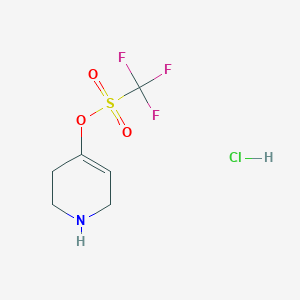
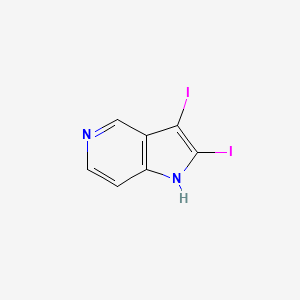
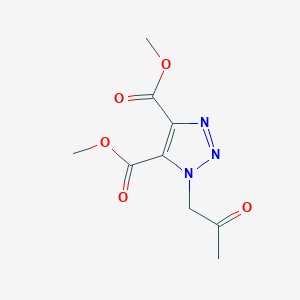


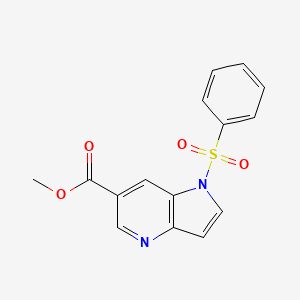
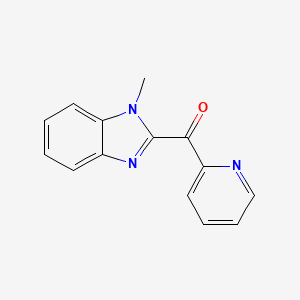


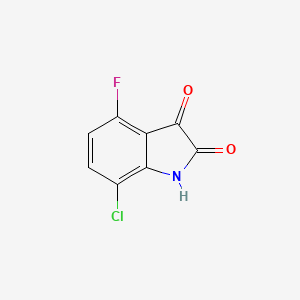
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)acetamide](/img/structure/B1459713.png)
![Methyl 2-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1459714.png)
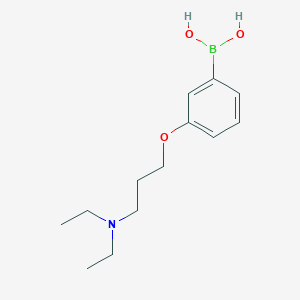
![3-(Pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1459718.png)